Dagrocorat

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Fagrocorat implique plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés comprennent la formation du noyau phénanthrène, l'introduction du groupe trifluorométhyle et la fonctionnalisation ultérieure pour obtenir la structure finale. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de divers solvants organiques, notamment le diméthylformamide et le tétrahydrofurane .

Méthodes de production industrielle : La production industrielle de Fagrocorat impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté optimale. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : Fagrocorat subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle dans Fagrocorat peut être oxydé pour former une cétone.

Réduction : Le groupe carbonyle peut être réduit pour former un alcool.

Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Produits principaux :

Oxydation : Formation de cétones.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et les méthodologies de synthèse.

Biologie : Enquêté pour ses effets sur les voies cellulaires et son potentiel en tant qu'outil biochimique.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que la polyarthrite rhumatoïde et d'autres maladies inflammatoires.

Industrie : Applications potentielles dans le développement de nouveaux matériaux et de procédés chimiques

5. Mécanisme d'action

Le mécanisme d'action de Fagrocorat implique son interaction avec des cibles moléculaires spécifiques, notamment les récepteurs des glucocorticoïdes. En se liant à ces récepteurs, Fagrocorat module l'expression des gènes impliqués dans les réponses inflammatoires. Cela se traduit par la suppression des cytokines pro-inflammatoires et d'autres médiateurs, exerçant ainsi ses effets anti-inflammatoires .

Composés similaires :

Dagrocorat : Un métabolite actif de Fagrocorat avec des propriétés pharmacologiques similaires.

Fosthis compound : Un promédicament qui est converti en Fagrocorat in vivo.

Autres agonistes des récepteurs des glucocorticoïdes : Composés tels que la dexaméthasone et la prednisolone

Unicité : Fagrocorat est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe trifluorométhyle et le noyau phénanthrène, qui contribuent à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes. Ces caractéristiques le différencient des autres agonistes des récepteurs des glucocorticoïdes et offrent des avantages potentiels en termes d'efficacité et de sécurité .

Applications De Recherche Scientifique

Clinical Trials Overview

Fosdagrocorat has undergone multiple clinical trials to assess its efficacy and safety in patients with moderate to severe RA. Key studies include:

- Phase 2 Study (NCT00938587) : This study evaluated the efficacy of fosthis compound at doses of 10 mg and 25 mg compared to prednisone and placebo. Results indicated significant improvements in disease activity scores (DAS28-4(CRP)) at two weeks, with both doses showing superior efficacy compared to placebo and comparable results to low-dose prednisone .

- Phase 2 Study (NCT01393639) : A subsequent trial further investigated the pharmacokinetics and efficacy of fosthis compound over a longer duration. Findings revealed that fosthis compound significantly improved American College of Rheumatology (ACR) response rates compared to placebo and was non-inferior to prednisone .

| Study | Dosage | Primary Outcome | Results |

|---|---|---|---|

| NCT00938587 | 10 mg, 25 mg | DAS28-4(CRP) | Significant improvement vs. placebo |

| NCT01393639 | Multiple doses | ACR20 responses | Superior to placebo; non-inferior to prednisone |

Safety Profile

The safety profile of fosthis compound has been favorable in clinical trials. Most adverse events reported were mild, with manageable tolerability observed across different dosages. Importantly, no serious adverse events were linked directly to the treatment, and plasma cortisol levels returned to baseline within four weeks post-treatment, indicating minimal long-term suppression .

Pharmacokinetics

Fosthis compound is metabolized into active metabolites that contribute to its therapeutic effects. Pharmacokinetic studies have shown that these metabolites exhibit a favorable profile in terms of absorption and distribution in patients with RA. The two-compartment model for one of its active metabolites (PF-00251802) provided an adequate fit for pharmacokinetic data collected during trials .

Comparative Advantages Over Traditional Treatments

This compound represents a significant advancement over traditional glucocorticoids due to its targeted action and reduced side effects. While conventional glucocorticoids can lead to complications such as osteoporosis and metabolic syndrome, this compound aims to maintain anti-inflammatory efficacy while mitigating these risks .

Future Research Directions

Further studies are warranted to explore the long-term safety and efficacy of this compound in diverse populations suffering from inflammatory diseases beyond RA. Ongoing research will also focus on optimizing dosing regimens and understanding the full spectrum of biological responses elicited by this compound.

Mécanisme D'action

The mechanism of action of Fagrocorat involves its interaction with specific molecular targets, including glucocorticoid receptors. By binding to these receptors, Fagrocorat modulates the expression of genes involved in inflammatory responses. This results in the suppression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Dagrocorat: An active metabolite of Fagrocorat with similar pharmacological properties.

Fosthis compound: A prodrug that is converted to Fagrocorat in vivo.

Other Glucocorticoid Receptor Agonists: Compounds such as dexamethasone and prednisolone

Uniqueness: Fagrocorat is unique due to its specific structural features, such as the trifluoromethyl group and phenanthrene core, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features differentiate it from other glucocorticoid receptor agonists and provide potential advantages in terms of efficacy and safety .

Activité Biologique

Dagrocorat, a selective glucocorticoid receptor modulator (SGRM), has emerged as a promising therapeutic agent in the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA). Its unique mechanism of action and favorable safety profile distinguish it from traditional glucocorticoids. This article delves into the biological activity of this compound, supported by clinical data, pharmacological studies, and case analyses.

This compound operates as a dissociated agonist of the glucocorticoid receptor (GR), which means it can selectively activate certain GR-mediated pathways while minimizing unwanted side effects commonly associated with full agonists. Unlike traditional glucocorticoids that indiscriminately activate GR, this compound's selective modulation leads to:

- Reduced interaction with coregulators : Studies have shown that this compound decreases GR interaction with essential transcriptional coactivators like CREB-binding protein/p300 and the Mediator complex, thereby altering gene expression profiles favorably for anti-inflammatory responses while limiting metabolic side effects .

- Differential transcriptional responses : The compound's ability to modulate GR activity allows it to exert anti-inflammatory effects without the typical adverse effects on bone density and glucose metabolism seen with standard glucocorticoids .

Case Studies and Trials

-

Phase 2 Clinical Trial : A multicenter, double-blind study evaluated the efficacy and safety of fosthis compound (the prodrug form of this compound) in RA patients. Key findings included:

- Improvement in Disease Activity Score (DAS28) : Patients receiving fosthis compound at doses of 10 mg and 25 mg showed significant reductions in DAS28 scores compared to placebo (-1.69 and -2.22 vs. -0.96, respectively) after two weeks of treatment .

- American College of Rheumatology (ACR) Response Rates : Fosthis compound 10 mg and 15 mg demonstrated superior ACR20 responses compared to placebo, indicating effective symptom relief in RA patients .

- Safety Profile : Adverse events reported were mostly mild, with a lower incidence in the fosthis compound groups compared to those receiving prednisone or placebo. This suggests a favorable safety profile for this compound in managing RA .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Bioavailability : The prodrug fosthis compound is converted into its active form (PF-00251802) in vivo, which exhibits potent anti-inflammatory activity.

- Dose-Response Relationship : A dose-response analysis indicated that higher doses of fosthis compound correlate with increased efficacy in reducing inflammation markers and improving patient-reported outcomes .

Comparative Efficacy Table

| Treatment Group | DAS28 Change (Week 2) | ACR20 Response (%) | Adverse Events (%) |

|---|---|---|---|

| Fosdagrocat 10 mg | -1.69 | 47 | 38 |

| Fosdagrocat 25 mg | -2.22 | 61 | 14 |

| Prednisone 5 mg | -1.17 | 51 | 55 |

| Placebo | -0.96 | 37 | 55 |

Propriétés

IUPAC Name |

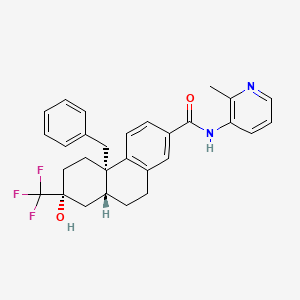

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJBNCHSWFGXML-KEKPKEOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146493 | |

| Record name | Dagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044535-52-5 | |

| Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dagrocorat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagrocorat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAGROCORAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.